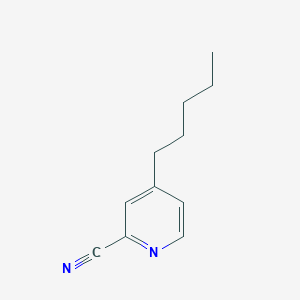
4-Pentyl-2-cyanopyridine
Cat. No. B8428037
Key on ui cas rn:
91717-93-0
M. Wt: 174.24 g/mol
InChI Key: HDJBHXHPURETOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07199105B2
Procedure details


To (1-Oxy-pyridin-4-yl)-methanol (5g, 0.04 mol) in a solution of dichloromethane (10 mL) and pyridine (10 mL) was added acetic anhydride (12.2 mL, 0.12 mol) and the reaction mixture was stirred for 16 h at room temperature. The reaction mixture was then poured into water and extracted with dichloromethane (200 mL) and then washed with brine (100 mL). The crude product obtained (4.27 g, 64%) was taken without purification for the next reaction. To the crude product (4.27 g, 25.6 mmol) in DCM (25 mL) and trimethylsilyl cyanide (3.40 mL, 25.6 mmol), dimethylcarbamyl chloride (2.35 mL, 25.6 mmol) was added slowly and then the reaction mixture was stirred at room temperature over night. Aqueous potassium carbonate (100 mL, 10%) was added and stirred for 10 minutes. Extraction with ethyl acetate followed by removal of solvent resulted in crude product which was purified on silica gel column chromatography using 50% ethyl acetate in hexanes to obtain cyanopyridine 10a (R9=acetoxymethylene) (2.37 g, 48%).

[Compound]
Name
(1-Oxy-pyridin-4-yl)-methanol
Quantity
0.04 mol
Type
reactant
Reaction Step Two




[Compound]
Name
crude product
Quantity
4.27 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
C(O[C:5](=O)[CH3:6])(=O)C.C[Si]([C:12]#[N:13])(C)C.[CH3:14][N:15]([CH3:19])C(Cl)=O.[C:20](=O)([O-])[O-].[K+].[K+].N1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C(Cl)Cl.O>[CH2:27]([C:5]1[CH:6]=[CH:19][N:15]=[C:14]([C:12]#[N:13])[CH:20]=1)[CH2:28][CH2:29][CH2:30][CH3:31] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
(1-Oxy-pyridin-4-yl)-methanol
|
|
Quantity
|
0.04 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
12.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
[Compound]
|
Name
|
crude product
|
|
Quantity
|
4.27 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#N
|
|
Name
|
|
|
Quantity
|
2.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 16 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product obtained (4.27 g, 64%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was taken without purification for the next reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at room temperature over night
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 10 minutes
|
|
Duration
|
10 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in crude product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified on silica gel column chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

